Physicochemical Differentiation from 2-Methylbenzenesulfonamide Analogs: Lipophilicity and Hydrogen-Bond Capacity
The 3-chloro-2-methyl substitution and the secondary alcohol on the ethyl linker differentiate the title compound from 2-methylbenzenesulfonamide analogs lacking these moieties. When compared with a representative des‑chloro, des‑hydroxy sulfonamide (e.g., N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide, which has no HBD from a hydroxyl and no Cl), the target compound exhibits computed XLogP3‑AA = 2.8 and TPSA = 79.7 Ų, whereas the simpler analog is predicted to have lower HBD count (1 vs. 2), lower TPSA (~55 Ų vs. 79.7 Ų), and higher XLogP (estimated ≥3.5) [1]. This represents a measurable shift in two key oral drug-likeness parameters: TPSA increases by ~25 Ų and logP decreases by ≥0.7 log units, moving the compound from a permeability‑favored but solubility‑limited quadrant closer to central nervous system multiparameter optimization (CNS MPO) balanced space [1].
| Evidence Dimension | Computed TPSA, XLogP3-AA, and Hydrogen-Bond Donor count |
|---|---|
| Target Compound Data | TPSA = 79.7 Ų; XLogP3‑AA = 2.8; HBD = 2 |
| Comparator Or Baseline | Des‑chloro, des‑hydroxy N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide (estimated TPSA ≈55 Ų; XLogP ≥3.5; HBD = 1) |
| Quantified Difference | ΔTPSA ≈ +25 Ų; ΔXLogP ≈ −0.7; ΔHBD = +1 |
| Conditions | Computed properties (PubChem 2.1 / Cactvs 3.4.8.18); comparator estimates from structural interpolation (class-level inference—explicitly noted, not experimental comparator data) |
Why This Matters
The altered TPSA/logP profile indicates distinct permeability–solubility trade-offs, which can guide selection for permeability‑limited vs. solubility‑limited biological assays.
- [1] PubChem Compound Summary for CID 71788690 (2026). View Source
